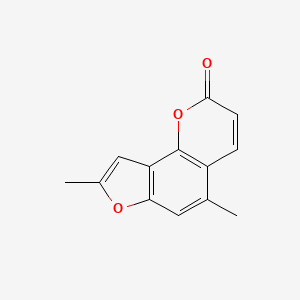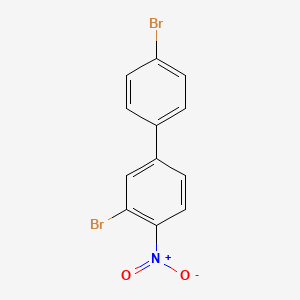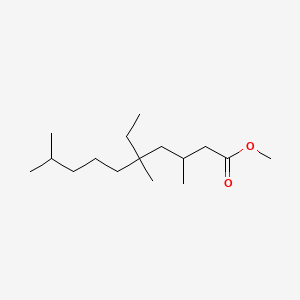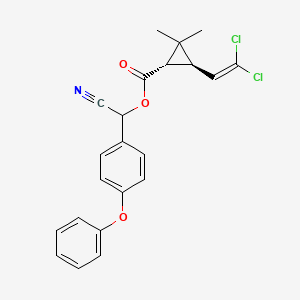
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a dichlorovinyl group attached to a cyclopropane ring. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the cyano group: This step involves the addition of a cyano group to the cyclopropane ring, which can be done using reagents like cyanogen bromide.
Attachment of the phenoxyphenyl group: This step typically involves a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the cyano-substituted cyclopropane.
Incorporation of the dichlorovinyl group: This can be achieved through a halogenation reaction, where the cyclopropane ring is treated with a dichlorovinyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyano(4-phenoxyphenyl)methyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the cyclopropane ring.
Dichlorovinyl cyclopropanecarboxylates: These compounds have a similar dichlorovinyl group but may have different substituents on the cyclopropane ring.
Uniqueness
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C22H19Cl2NO3 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
[cyano-(4-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3/t17-,18?,20+/m0/s1 |
InChI-Schlüssel |
NGALOHODGJDMHA-NKUTVCTDSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H]1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
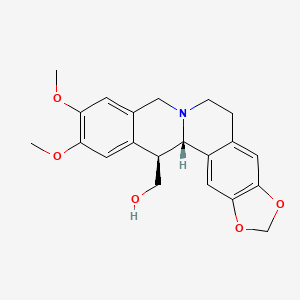
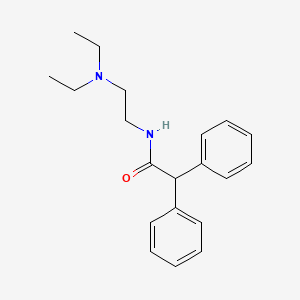

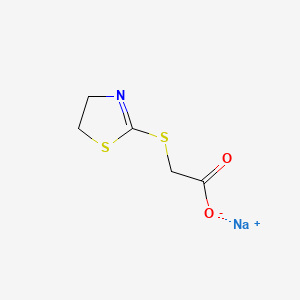
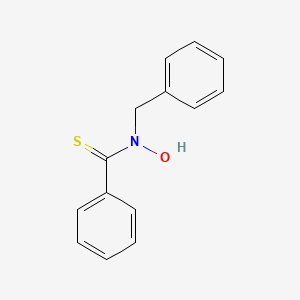
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

